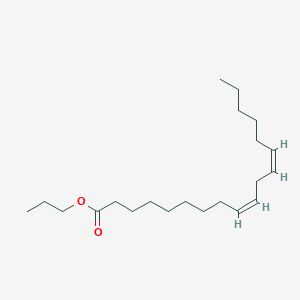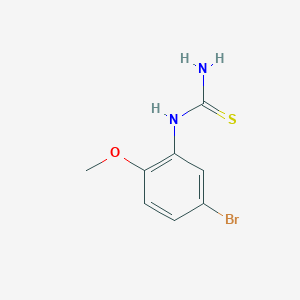
(5-Bromo-2-methoxy-phenyl)-thiourea
Overview
Description
The compound “(5-Bromo-2-methoxy-phenyl)-thiourea” is a derivative of thiourea, which is a molecule containing sulfur and nitrogen, and a bromo-methoxyphenyl group .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related compound, tris(5-bromo-2-methoxyphenyl)antimony, was synthesized through the reaction of tris(5-bromo-2-methoxyphenyl)antimony with cyclopropanecarboxylic acid in the presence of hydrogen peroxide .Scientific Research Applications
Chemical Synthesis and Reactions
Eschenmoser Coupling Reaction and Dimerization : The reactions of brominated benzolactone/lactam with thiourea under mildly basic conditions have been studied, demonstrating the potential of brominated compounds and thiourea in facilitating unexpected coupling reactions and dimerization processes. These reactions highlight the synthetic utility of such compounds in organic chemistry, particularly in the formation of complex molecular architectures (Kammel et al., 2015).
Synthesis of Thiazolylmethoxyphenyl Pyrimidines : A novel synthesis pathway for thiazolylmethoxyphenyl pyrimidines has been developed using thiourea, demonstrating its role in cyclocondensing reactions. This process not only yields new compounds but also has potential applications in medicinal chemistry due to the observed antihyperglycemic activity of the synthesized pyrimidines (Bhosle et al., 2015).
Formation of Aminothiazoles and Iminodihydrothiazoles : The condensation of N-aryl thioureas with 3-bromo-acetylacetone has been explored, leading to the synthesis of aminothiazoles and iminodihydrothiazoles. This research opens up new avenues for the synthesis of compounds with potential antiproliferative activity against human cervical cancer cells, highlighting the importance of thioureas in the development of new therapeutic agents (Shi et al., 2011).
Biological Activities
Antioxidant and Anti-HIV Activity : Phenethyl-5-bromo-pyridyl thiourea compounds have been identified as novel dual-function antioxidants with potent anti-HIV activity. This discovery underscores the therapeutic potential of bromo-substituted thiourea derivatives in the treatment of HIV and oxidative stress-related diseases (Dong et al., 2000).
Antimicrobial and Anticancer Evaluation : The synthesis and biological evaluation of S-benzyl aryl thiourea derivatives have been conducted, revealing their antimicrobial and anticancer potential. These studies contribute to the understanding of the biological activities of thiourea derivatives and their possible applications in developing new therapeutic agents (Ansari et al., 2014).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles, have been found to interact with a wide range of receptors in biological systems .
Mode of Action
It’s worth noting that thiazole derivatives, which share structural similarities with this compound, have been found to activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Biochemical Pathways
For instance, 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone has been reported to inhibit MMP-9 expression by regulating NF-κB and MAPKs signaling pathways .
Result of Action
Related compounds have been found to exhibit a broad spectrum of pharmacological activities .
Properties
IUPAC Name |
(5-bromo-2-methoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2OS/c1-12-7-3-2-5(9)4-6(7)11-8(10)13/h2-4H,1H3,(H3,10,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITGDWOEWYXUGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)NC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-nitro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide](/img/structure/B3133146.png)
![[(6-Methyl-2,3-dihydrothiochromen-4-ylidene)amino] benzenesulfonate](/img/structure/B3133153.png)
![2-(ethylsulfanyl)-4-(4-methylphenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B3133168.png)
![N-(3-pyridinylmethyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B3133169.png)
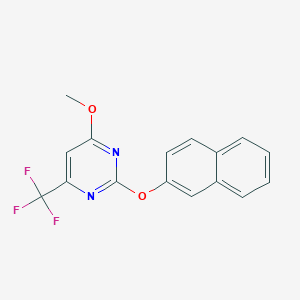
![N-Benzyl-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carboxamide](/img/structure/B3133181.png)


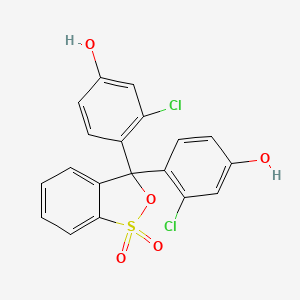
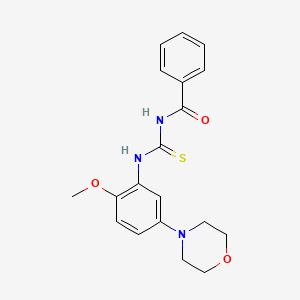
![6-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B3133242.png)

